LasR-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21N3O2 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

2-[4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C23H21N3O2/c1-15-3-8-18(9-4-15)24-22(27)14-28-19-10-6-17(7-11-19)23-25-20-12-5-16(2)13-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |

InChI Key |

VLQKDKCWXJQRBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

LasR-IN-1: A Potent Quorum Sensing Inhibitor in Pseudomonas aeruginosa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key factor in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the formation of resilient biofilms and the production of a wide array of virulence factors. The LasR protein, a transcriptional regulator at the apex of the primary QS cascade, represents a compelling target for the development of novel anti-virulence therapies. This guide focuses on LasR-IN-1, a potent benzimidazole-derived inhibitor of the LasR-mediated quorum sensing in P. aeruginosa.

The LasR Quorum Sensing System

The LasR system is a pivotal component of the hierarchical quorum sensing network in P. aeruginosa. The system is initiated by the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population grows, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the LasR protein. The activated LasR-autoinducer complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes. This binding event initiates the transcription of a battery of virulence factors, including exotoxin A, alkaline protease, and elastase (LasB). Furthermore, the activated LasR directly upregulates the expression of the rhlR and rhlI genes, the core components of the secondary (Rhl) quorum sensing system, and also influences the Pseudomonas quinolone signal (PQS) system. This hierarchical control solidifies LasR's role as a master regulator of virulence in P. aeruginosa.

The Role of Small Molecule Inhibitors in Targeting the LasR Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The LasR receptor, a key transcriptional regulator in Pseudomonas aeruginosa, stands as a critical target for the development of novel anti-virulence therapies. As a central component of the quorum sensing (QS) circuit, LasR controls the expression of a multitude of virulence factors and biofilm formation, processes integral to the pathogenicity of this opportunistic bacterium. Small molecule inhibitors that antagonize LasR offer a promising strategy to disarm P. aeruginosa without exerting direct bactericidal pressure, thereby potentially reducing the emergence of resistance. This technical guide provides an in-depth overview of the role of LasR inhibitors, focusing on their mechanism of action, quantitative characteristics, and the experimental protocols used for their evaluation. While a specific compound designated "LasR-IN-1" is not prominently documented in publicly available scientific literature, this guide will utilize data from well-characterized and potent LasR inhibitors to illustrate the principles of LasR-targeted drug discovery.

The LasR Quorum Sensing Signaling Pathway

The las quorum sensing system is a hierarchical regulatory network. The LasI synthase produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][2] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, 3O-C12-HSL binds to the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, located in the promoter regions of target genes.[3][4] This transcriptional activation leads to the expression of a wide array of virulence factors, including proteases, toxins, and components necessary for biofilm formation. Furthermore, the LasR-3O-C12-HSL complex positively regulates the transcription of the rhlR and pqsR quorum sensing systems, establishing the las system at the apex of the QS hierarchy in P. aeruginosa.[2][5]

Quantitative Data of Potent LasR Inhibitors

The efficacy of LasR inhibitors is quantified by various parameters, most notably the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of LasR by 50%. The following table summarizes the IC50 values for several well-characterized LasR antagonists.

| Compound Name | IC50 (µM) | Assay System | Reference |

| V-06-018 | 5.2 | E. coli reporter strain | [6] |

| V-06-018 | 10 | P. aeruginosa reporter strain | [7] |

| V-06-018 | 2.3 (vs 150 nM 3O-C12-HSL) | P. aeruginosa PAO-JP2 | [8] |

| V-06-018 | 18 (Pyocyanin inhibition) | P. aeruginosa PA14 | [9] |

| PD12 | 0.03 | E. coli reporter strain | [7] |

| mBTL | 8 (Pyocyanin inhibition) | P. aeruginosa PA14 | [9] |

| mCTL | 9 (Pyocyanin inhibition) | P. aeruginosa PA14 | [9] |

| Norlobaridone | 1.93 | E. coli reporter assay | [10] |

Key Experimental Protocols

The identification and characterization of LasR inhibitors involve a variety of in vitro and cell-based assays. Below are detailed methodologies for two fundamental experiments.

LasR Reporter Gene Assay

This cell-based assay is a primary screening tool to identify compounds that modulate LasR activity. It utilizes a reporter strain, often E. coli or a P. aeruginosa mutant, that expresses a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a LasR-dependent promoter.

Methodology:

-

Strain Preparation: A suitable reporter strain (e.g., E. coli DH5α carrying plasmids for LasR expression and a LasR-responsive promoter fused to a reporter gene) is grown overnight in appropriate media with antibiotics for plasmid maintenance.

-

Assay Setup: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh media.

-

Compound Addition: The diluted culture is dispensed into a 96-well microtiter plate. Test compounds (potential inhibitors) are added to the wells at various concentrations. A known agonist (e.g., 3O-C12-HSL) is added to induce the reporter gene expression, except in control wells for measuring baseline activity.

-

Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for bacterial growth and reporter gene expression.

-

Reporter Gene Measurement: After incubation, the reporter gene activity is measured. For a β-galactosidase assay, a substrate like ONPG is added, and the absorbance is read at 420 nm. For a luciferase assay, luminescence is measured using a luminometer.

-

Data Analysis: The reporter gene activity in the presence of the test compound is compared to the activity in the presence of the agonist alone. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Vitro LasR-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This biochemical assay directly assesses the ability of a compound to interfere with the binding of purified LasR protein to its target DNA sequence.

Methodology:

-

Protein Purification: Recombinant LasR protein is overexpressed (e.g., in E. coli) and purified using affinity chromatography.

-

DNA Probe Preparation: A DNA fragment containing the las box sequence is synthesized and labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Purified LasR protein is pre-incubated with the test inhibitor at various concentrations in a binding buffer. The labeled DNA probe and the natural ligand, 3O-C12-HSL (to promote LasR activation), are then added to the reaction mixture.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.

-

Analysis: A "shift" in the migration of the labeled DNA probe indicates the formation of a LasR-DNA complex. A decrease in the shifted band in the presence of the inhibitor demonstrates its ability to disrupt this interaction.

Conclusion

Targeting the LasR receptor with small molecule inhibitors represents a compelling anti-virulence strategy to combat P. aeruginosa infections. While the specific inhibitor "this compound" remains to be fully characterized in the public domain, the principles of its action can be understood through the study of other potent LasR antagonists. The methodologies and quantitative data presented in this guide provide a framework for the discovery, characterization, and development of novel LasR-targeted therapeutics. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to translate their in vitro efficacy into clinically viable treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

The Impact of LasR Inhibition on Bacterial Virulence and Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the LasR quorum sensing (QS) system in Pseudomonas aeruginosa as a target for antimicrobial intervention. It explores the impact of LasR inhibition on key virulence factors and biofilm formation, offering a valuable resource for researchers and professionals in the field of antibacterial drug discovery. While specific data for a compound designated "LasR-IN-1" is not publicly available, this guide will utilize data from well-characterized LasR inhibitors to illustrate the principles and methodologies of targeting this critical regulatory protein.

The LasR Quorum Sensing System: A Master Regulator of Virulence

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of genes related to virulence and biofilm formation.[1][2] The LasR protein is a key transcriptional regulator at the top of the hierarchical QS cascade in P. aeruginosa.[1][3]

The Las system is composed of the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the LasR protein, which acts as the receptor for this signal.[2][3] When the bacterial population density increases, the concentration of 3O-C12-HSL surpasses a threshold, leading to its binding with LasR.[3] This complex then dimerizes and binds to specific DNA sequences, activating the transcription of a large number of target genes.[3] These genes encode for a variety of virulence factors, including the elastase LasB, alkaline protease, and exotoxin A.[4] Furthermore, the LasR system positively regulates other QS systems, such as the rhl and pqs systems, which in turn control the production of additional virulence factors like pyocyanin and rhamnolipids, and are crucial for biofilm development.[4][5]

Given its central role in controlling pathogenicity, the LasR protein represents a promising target for the development of novel anti-virulence therapies.[6][7] Small molecule inhibitors that can block the function of LasR have the potential to disarm the bacterium without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[6]

Quantitative Impact of LasR Inhibitors on Virulence and Biofilm Formation

The efficacy of LasR inhibitors is typically quantified by measuring their ability to reduce the production of LasR-controlled virulence factors and to inhibit biofilm formation. The following tables summarize the quantitative data for representative LasR inhibitors.

Table 1: Inhibition of Pyocyanin Production by LasR Inhibitors

| Inhibitor | P. aeruginosa Strain | IC50 (µM) | Reference |

| meta-bromo-thiolactone (mBTL) | PA14 | 8 (±2) | [2] |

| V-06-018 | Not Specified | ~5.2 | [4] |

| Norlobaridone (NBD) | Not Specified | 61.1% inhibition at 5 µg/mL | [8] |

| Aqs1C | Not Specified | 77.6% inhibition (biofilm) | [9] |

Table 2: Inhibition of Biofilm Formation by LasR Inhibitors

| Inhibitor | P. aeruginosa Strain | Concentration | % Inhibition | Reference |

| meta-bromo-thiolactone (mBTL) | PA14 | 100 µM | Significant reduction | [1] |

| Norlobaridone (NBD) | Not Specified | 5 µg/mL | 64.6 | [8] |

| Aqs1C | Not Specified | Not Specified | 77.6 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of LasR inhibitors.

Quantification of Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa whose production is regulated by the LasR-RhlR quorum sensing cascade.[1]

Protocol: Chloroform Extraction and Spectrophotometric Quantification [10][11][12][13]

-

Culture Preparation: Grow P. aeruginosa strains in a suitable liquid medium (e.g., Luria-Bertani broth) with and without the test inhibitor for a defined period (e.g., 24 hours) at 37°C with shaking.

-

Cell Removal: Centrifuge the cultures to pellet the bacterial cells.

-

Extraction:

-

Transfer the supernatant to a fresh tube.

-

Add chloroform to the supernatant (a common ratio is 3 ml of chloroform to 5 ml of supernatant) and vortex vigorously to extract the pyocyanin into the chloroform phase.

-

Centrifuge to separate the phases. The chloroform layer will be at the bottom and will be blue.

-

-

Acidification and Re-extraction:

-

Carefully transfer the blue chloroform layer to a new tube.

-

Add 0.2 M HCl (e.g., 1 ml) to the chloroform extract and vortex. Pyocyanin will move to the acidic aqueous phase, which will turn pink to red.

-

-

Quantification:

-

Centrifuge to separate the phases.

-

Measure the absorbance of the upper pink/red aqueous phase at 520 nm using a spectrophotometer.

-

The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the optical density at 520 nm by 17.072.[13]

-

Elastase Activity Assay

Elastase (LasB) is a major protease secreted by P. aeruginosa that contributes to tissue damage and immune evasion. Its expression is directly controlled by LasR.[4][14]

Protocol: Elastin-Congo Red (ECR) Assay [15][16][17]

-

Culture Supernatant Preparation: Grow P. aeruginosa in the presence and absence of the inhibitor. Collect the culture supernatant by centrifugation and filter sterilization to remove all bacterial cells.

-

Assay Reaction:

-

Prepare a reaction mixture containing the culture supernatant, Elastin-Congo Red (ECR) substrate, and a suitable buffer (e.g., Tris-HCl with CaCl2).

-

A typical final concentration for ECR is 10 mg/ml in 50 mM Tris-HCl (pH 7.4) and 0.5 mM CaCl2.[15]

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 hours) with shaking.[15] During this time, the elastase will digest the ECR, releasing the Congo Red dye.

-

Quantification:

-

Stop the reaction by placing the tubes on ice or by adding a stop solution if necessary.

-

Centrifuge the tubes to pellet the remaining insoluble ECR.

-

Transfer the supernatant containing the solubilized Congo Red to a new tube or a microplate well.

-

Measure the absorbance of the supernatant at 495 nm.[15] The absorbance is directly proportional to the elastase activity.

-

Biofilm Formation Assay

Biofilm formation is a critical aspect of P. aeruginosa pathogenicity, providing protection against antibiotics and the host immune system. The LasR system plays a crucial role in biofilm development.[6]

Protocol: Crystal Violet Staining Assay [18][19][20]

-

Inoculation:

-

Grow overnight cultures of P. aeruginosa.

-

Dilute the cultures in fresh growth medium (e.g., 1:100).

-

Add the diluted bacterial suspension to the wells of a 96-well polystyrene microtiter plate, including wells with different concentrations of the test inhibitor and control wells without inhibitor.

-

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing:

-

Carefully discard the planktonic (free-floating) bacteria from the wells.

-

Gently wash the wells with phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells. Repeat the washing step 2-3 times.

-

-

Staining:

-

Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[18]

-

Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

-

Solubilization and Quantification:

-

Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.[18]

-

Incubate for 10-15 minutes at room temperature.

-

Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate.

-

Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

-

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of LasR inhibition.

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Caption: A general experimental workflow for evaluating LasR inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Optimized peptide inhibitor Aqs1C targets LasR to disrupt quorum sensing and biofilm formation in Pseudomonas aeruginosa: Insights from MD simulations and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 11. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 12. ijcmas.com [ijcmas.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]

- 16. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assays for Studying Pseudomonas aeruginosa Secreted Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LasR-IN-1: A Potent Inhibitor of Pseudomonas aeruginosa Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LasR-IN-1, a significant inhibitor of the LasR quorum-sensing system in the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is intended to support research and development efforts aimed at combating bacterial virulence and biofilm formation.

Chemical Structure and Properties

This compound, also referred to as PqsR/LasR-IN-1, has been identified as a potent modulator of bacterial communication. Its chemical identity is confirmed by its CAS number 924818-33-7.[1]

Chemical Structure:

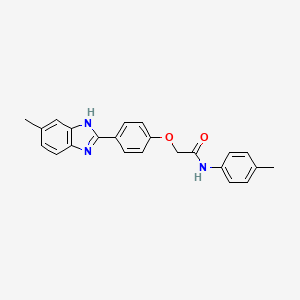

The two-dimensional chemical structure of this compound, generated from its SMILES string, is depicted below.

Figure 1. Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. The molecular formula derived from the confirmed SMILES string is C₂₄H₂₀ClNO₃.

| Property | Value | Reference |

| IUPAC Name | 6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-4H-pyran-3-carboxamide | N/A |

| CAS Number | 924818-33-7 | [1] |

| SMILES | CC1=C(C=C(C=C1)NC(C2=CC3=C(C(OC(C3)C4=CC=C(C=C4)Cl)=O)C=C2)=O)C | |

| Molecular Formula | C₂₄H₂₀ClNO₃ | [2] |

| Molecular Weight | 417.88 g/mol | Calculated |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the LasR quorum-sensing system in Pseudomonas aeruginosa. The LasR protein is a transcriptional activator that, in response to the binding of its natural autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), regulates the expression of numerous virulence factors and genes involved in biofilm formation. By inhibiting LasR, this compound effectively disrupts this signaling pathway, leading to a reduction in bacterial virulence.

Quantitative Biological Data:

| Parameter | Value | Organism | Reference |

| MIC | 28.13 µM | P. aeruginosa | [3] |

| Biofilm Inhibition | > 60.00% | P. aeruginosa | [3] |

| Pyocyanin Production Inhibition | > 60.00% | P. aeruginosa | [3] |

Signaling Pathway and Inhibition:

The following diagram illustrates the canonical Las quorum-sensing pathway in P. aeruginosa and the proposed mechanism of action for this compound.

Caption: Las Quorum-Sensing Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducibility and further research. The following sections outline the methodologies based on available information.

Synthesis of this compound

The synthesis of 6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-4H-pyran-3-carboxamide (this compound) can be achieved through a multi-step synthetic route. A plausible synthetic scheme is outlined below.

Caption: Proposed Synthetic Workflow for this compound.

Detailed Protocol: A specific, detailed protocol for the synthesis of this compound is described in the publication by Hossain et al. in the European Journal of Medicinal Chemistry, 2020, volume 185, article 111800. Researchers are directed to this publication for precise reaction conditions, purification methods (e.g., column chromatography), and characterization data (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Biological Assays

Minimum Inhibitory Concentration (MIC) Assay:

The MIC of this compound against P. aeruginosa is determined using a standard broth microdilution method.

-

Prepare a serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of P. aeruginosa.

-

Include positive (bacteria without inhibitor) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay:

The effect of this compound on P. aeruginosa biofilm formation can be quantified using a crystal violet staining method.

-

Grow P. aeruginosa in a suitable medium (e.g., LB broth) in a 96-well plate in the presence of various concentrations of this compound.

-

Include a control group with no inhibitor.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition relative to the control.

Pyocyanin Production Assay:

The inhibition of pyocyanin production by this compound can be measured spectrophotometrically.

-

Culture P. aeruginosa in a suitable production medium (e.g., King's A broth) with and without various concentrations of this compound.

-

Incubate the cultures at 37°C with shaking for 24-48 hours.

-

Centrifuge the cultures to pellet the bacterial cells.

-

Extract the pyocyanin from the supernatant with chloroform.

-

Re-extract the pyocyanin from the chloroform layer into an acidic aqueous solution (0.2 M HCl), which will turn pink.

-

Measure the absorbance of the acidic solution at 520 nm.

-

Quantify the pyocyanin concentration and calculate the percentage of inhibition.

Conclusion

This compound represents a promising lead compound for the development of novel anti-virulence therapies targeting Pseudomonas aeruginosa. Its ability to inhibit the LasR quorum-sensing system at micromolar concentrations, leading to a significant reduction in biofilm formation and the production of virulence factors like pyocyanin, highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and optimization of this and related compounds. Continued research into the mechanism of action and in vivo efficacy of this compound is warranted to advance its development as a potential clinical candidate.

References

The Emergence of a Quorum Sensing Antagonist: A Technical Guide to the Initial Studies and Discovery of LasR-IN-1 (V-06-018)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial discovery and characterization of the potent LasR antagonist, LasR-IN-1, more widely known in scientific literature as V-06-018. This document details the seminal studies that identified this abiotic small molecule as a competitive inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) master regulator, LasR. It includes a summary of its inhibitory activity, a detailed description of the experimental protocols used in its discovery and validation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to LasR and Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic human pathogen that employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation.[1][2] At the apex of this regulatory network is the LasR-LasI system. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1] As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the cytoplasmic transcriptional regulator, LasR.[3] This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences, thereby activating the transcription of a large regulon of virulence genes.[1][3] The LasR system also positively regulates other QS systems in P. aeruginosa, including the rhl and pqs systems, making it a prime target for the development of anti-virulence therapies.[1]

Discovery of V-06-018 as a LasR Antagonist

V-06-018 was identified as a potent antagonist of the LasR receptor through a high-throughput screening (HTS) of a synthetic compound library.[1][4] This abiotic small molecule, a β-keto amide with a phenyl head group and a nine-carbon tail, demonstrated the ability to inhibit LasR-dependent gene expression in engineered reporter strains.[1]

Quantitative Data Summary

The initial studies and subsequent characterization of V-06-018 and its analogs have provided quantitative data on their inhibitory potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to evaluate the efficacy of these antagonists.

| Compound | Description | Assay System | IC50 (µM) | Reference |

| V-06-018 | Initial lead compound identified from HTS. A β-keto amide with a phenyl head group and a nine-carbon tail. | P. aeruginosa LasR reporter strain | 5.2 | [1][5] |

| ITC-13 | A previously identified LasR inhibitor. | P. aeruginosa PA14 (pyocyanin production) | 56 (±10) | [2] |

| mBTL | A potent quorum sensing inhibitor. | P. aeruginosa PA14 (pyocyanin production) | 8 (±2) | [2] |

| mCTL | A potent quorum sensing inhibitor. | P. aeruginosa PA14 (pyocyanin production) | 9 (±2) | [2] |

Experimental Protocols

The discovery and validation of V-06-018 as a LasR antagonist relied on several key experimental methodologies.

High-Throughput Screening (HTS) for LasR Modulators

The initial identification of V-06-018 was the result of a high-throughput screen designed to identify modulators of LasR activity. A general protocol for such a screen is as follows:

-

Reporter Strain: An engineered bacterial strain, often E. coli or a P. aeruginosa derivative, is used. This strain contains a plasmid with the lasR gene and a second plasmid with a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a LasR-dependent promoter, such as the lasI promoter.[1][4]

-

Assay Miniaturization: The reporter gene assay is adapted for a high-throughput format, typically in 384-well microtiter plates.[6]

-

Compound Library Screening: A large library of synthetic small molecules is screened at a fixed concentration (e.g., 10 µM).[6]

-

Assay Conditions: The reporter strain is cultured in the presence of a concentration of the native agonist, 3O-C12-HSL, that elicits a sub-maximal response (e.g., the EC50 concentration).[4] This allows for the detection of both agonists (increased reporter signal) and antagonists (decreased reporter signal).

-

Signal Detection: After an appropriate incubation period, the reporter gene signal is measured using a plate reader.

-

Hit Identification: Compounds that significantly alter the reporter signal compared to controls are identified as "hits" and selected for further characterization.

LasR Reporter Gene Assay for Antagonist Validation

To confirm and quantify the antagonistic activity of hit compounds, a dose-response LasR reporter gene assay is performed.

-

Bacterial Strains and Plasmids: An E. coli reporter strain, such as JLD271, is utilized. This strain typically carries two plasmids: one for the expression of LasR (e.g., pJN105-L) and another containing a LasR-inducible promoter fused to a reporter gene like lacZ (e.g., pSC11-L).[1]

-

Culture Preparation: A single colony of the reporter strain is grown overnight in a suitable medium (e.g., LB medium) with appropriate antibiotics. The overnight culture is then diluted into fresh medium and grown to a specific optical density (e.g., OD600 of 0.23–0.27).[1]

-

Induction of LasR Expression: If the lasR gene is under an inducible promoter (e.g., arabinose-inducible), the inducer is added to the culture.[1]

-

Dose-Response Setup: In a 96-well plate, the reporter strain is exposed to a fixed concentration of the agonist 3O-C12-HSL (typically at its EC50 value) and varying concentrations of the antagonist compound (e.g., V-06-018).[7]

-

Incubation: The plate is incubated for a defined period to allow for gene expression.

-

Measurement of Reporter Activity:

-

For a β-galactosidase reporter, cells are lysed, and a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) is added. The resulting colorimetric change is measured with a spectrophotometer.

-

For a GFP reporter, fluorescence is measured directly using a fluorescence plate reader.

-

-

Data Analysis: The reporter activity at each antagonist concentration is normalized to the activity of the agonist-only control. The IC50 value is then calculated by fitting the dose-response data to a suitable model.

Competitive Antagonism Assay

To determine the mechanism of inhibition (i.e., competitive vs. non-competitive), a competition assay is performed.

-

Experimental Setup: The LasR reporter gene assay is performed with a fixed concentration of the antagonist (e.g., V-06-018) while varying the concentration of the agonist (3O-C12-HSL).[1][8]

-

Data Analysis: Dose-response curves for the agonist are generated in the presence and absence of the antagonist. In competitive antagonism, an increase in the agonist concentration will overcome the inhibitory effect of the antagonist, resulting in a rightward shift of the agonist's dose-response curve with no change in the maximum response.[8]

Visualizations

The following diagrams illustrate the key biological and experimental processes involved in the discovery of V-06-018.

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the antagonistic action of V-06-018.

Caption: Experimental workflow for the discovery and validation of V-06-018.

Conclusion

The discovery of V-06-018 as a potent, abiotic, and competitive antagonist of the LasR receptor marked a significant step forward in the quest for anti-virulence strategies against Pseudomonas aeruginosa. The initial studies, centered around high-throughput screening and detailed in vitro characterization, have laid the groundwork for the development of a new class of therapeutics that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance. Further research into the structure-activity relationships of V-06-018 and its analogs continues to yield even more potent LasR inhibitors, offering promising avenues for future drug development.

References

- 1. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

The Function of LasR as a Transcriptional Activator in Bacteria: A Technical Guide

.

For Researchers, Scientists, and Drug Development Professionals

Introduction: LasR and Quorum Sensing

In the landscape of bacterial communication, quorum sensing (QS) stands out as a sophisticated mechanism of cell-to-cell signaling that allows bacteria to coordinate gene expression in response to population density.[1] In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a cornerstone of this regulatory network.[2] As a transcriptional activator, LasR is a member of the LuxR family of proteins and plays a pivotal role in controlling the expression of numerous virulence factors and genes associated with biofilm formation.[3][4]

The P. aeruginosa QS circuitry is comprised of at least two interconnected acyl-homoserine lactone (AHL) systems: the las and the rhl systems.[3][5] The las system, which sits at the top of this regulatory hierarchy, consists of the synthase LasI and the transcriptional regulator LasR.[6] LasI synthesizes the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[6] As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates LasR, which then modulates the transcription of a vast network of genes known as the LasR regulon.[3][7] This coordinated gene expression is critical for the bacterium's ability to cause infection and persist in host environments.[8]

Molecular Structure and Mechanism of Action

The LasR protein is composed of two principal domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD).[9] This modular structure is characteristic of LuxR-type regulators.

-

Ligand-Binding Domain (LBD): The LBD is responsible for recognizing and binding the cognate autoinducer, 3O-C12-HSL. The crystal structure of the LasR LBD reveals a globular fold comprising a five-stranded anti-parallel β-sheet flanked by α-helices.[9][10] The binding of 3O-C12-HSL is a critical prerequisite for LasR activity; in its absence, the protein is unstable and largely insoluble.[11] The interaction with the autoinducer is thought to induce a conformational change that stabilizes the protein and promotes its dimerization.[3][9]

-

DNA-Binding Domain (DBD): The C-terminal domain contains a helix-turn-helix motif, which is characteristic of DNA-binding proteins. This domain is responsible for recognizing and binding to specific DNA sequences, known as las boxes or lux boxes, located in the promoter regions of target genes.[12]

The activation mechanism of LasR is dependent on its multimerization.[13] In the absence of 3O-C12-HSL, LasR exists as an inactive monomer. The binding of 3O-C12-HSL to the N-terminal LBD induces a conformational shift that facilitates the dimerization of two LasR-ligand complexes.[3][13] This ligand-bound homodimer is the transcriptionally active form of the protein, capable of binding to target DNA sequences and initiating transcription.[9]

The LasR Signaling Pathway

The LasR signaling cascade is a well-defined pathway that initiates a global change in gene expression. The process begins with the synthesis of the autoinducer and culminates in the activation of hundreds of target genes. A key feature of this system is a positive feedback loop, where the active LasR-AHL complex upregulates the transcription of lasI, the gene encoding the autoinducer synthase, thus amplifying the QS signal.[1] Furthermore, the LasR system exerts hierarchical control by activating the expression of the second QS system, rhlR and rhlI.[5][6]

The LasR Regulon

The LasR regulon is extensive, controlling the expression of more than 300 genes in P. aeruginosa.[5][7] Many of these genes encode virulence factors that are crucial for pathogenesis, including secreted enzymes and toxins.[4] Chromatin immunoprecipitation (ChIP) coupled with microarray analysis (ChIP-chip) has identified 35 promoter regions directly bound by LasR in vivo, controlling up to 74 genes.[5]

Key categories of genes within the LasR regulon include:

-

Virulence Factors: Genes encoding for elastase (lasB), LasA protease (lasA), alkaline protease (apr), and exotoxin A are directly or indirectly activated by LasR.[2][8]

-

Secondary QS Systems: LasR directly activates the transcription of rhlR and rhlI, placing the Rhl system under its hierarchical control.[5][6]

-

Biofilm Formation: Genes involved in the synthesis of exopolysaccharides, such as the psl operon, are influenced by LasR, linking QS to biofilm development.[5]

-

Transcriptional Regulators: The regulon includes at least seven other transcriptional regulators, indicating that LasR exerts a significant portion of its control indirectly through a cascade of regulatory proteins.[5]

Quantitative Data

The interaction between LasR and its target DNA promoters has been quantified, revealing high-affinity binding. These interactions can be either non-cooperative or cooperative, where the binding of one LasR dimer facilitates the binding of subsequent dimers.

| Promoter Region | Binding Affinity (Kd) | Binding Mode | Reference |

| rsaL-lasI intergenic region | 11 pM | Non-cooperative | [11] |

| lasB operator 2 (OP2) | 8.9 pM | Cooperative | [11] |

| lasB operator 1 (OP1) | 160 pM | Non-cooperative | [11] |

| Generic las-rhl box probe | 15 pM | Not specified | [11] |

| Generic las-rhl box probe (dialyzed, no AHL) | 43 pM | Not specified | [11] |

Key Experimental Methodologies

The study of LasR function relies on a suite of molecular biology and biochemical techniques designed to probe protein-DNA and protein-protein interactions.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a fundamental in vitro technique used to detect the binding of a protein to a specific DNA fragment.[14][15] The principle is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA, resulting in a "shifted" band.[16]

Detailed Protocol for LasR EMSA:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the putative LasR binding site (e.g., a las box).

-

Label one oligonucleotide with a non-radioactive tag (e.g., biotin) or a fluorescent dye at the 5' or 3' end.[14][17]

-

Anneal the labeled and unlabeled oligonucleotides by heating to 95-100°C for 10 minutes and then allowing them to cool slowly to room temperature to form a double-stranded DNA probe.[14]

-

Purify the labeled, double-stranded probe.

-

-

Protein Purification:

-

Overexpress and purify LasR protein. Note: LasR is often insoluble unless its cognate autoinducer, 3O-C12-HSL, is present during expression and purification steps.[11]

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol):

-

Purified LasR protein (at varying concentrations).

-

Labeled DNA probe (at a fixed, low concentration, e.g., 20-50 fM).

-

A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

The autoinducer 3O-C12-HSL.

-

-

For competition assays, add an excess of unlabeled ("cold") specific probe to one reaction to demonstrate binding specificity.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.[18]

-

-

Electrophoresis:

-

Detection:

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

If using a biotinylated probe, detect the bands using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.[17]

-

If using a fluorescent probe, visualize the gel directly using an appropriate imaging system.[14] The appearance of a band with slower mobility in the presence of LasR, which disappears in the presence of excess cold competitor, confirms a specific protein-DNA interaction.

-

DNase I Footprinting Assay

This technique is used to precisely map the protein-binding site on a DNA fragment.[19] A protein bound to DNA protects the phosphodiester backbone from cleavage by DNase I, leaving a "footprint" in the cleavage pattern when analyzed on a sequencing gel.[20]

Detailed Protocol for LasR DNase I Footprinting:

-

Probe Preparation:

-

Prepare a DNA fragment (100-400 bp) containing the suspected LasR binding site.

-

Label only one end of one strand of the DNA fragment, typically with a radioactive isotope like ³²P. This is crucial for generating a readable ladder.[20]

-

-

Binding Reaction:

-

DNase I Digestion:

-

Add a dilute solution of DNase I to both the binding reaction and the control reaction.

-

Incubate for a short, precisely timed period (e.g., 1-2 minutes) to achieve partial digestion, where on average each DNA molecule is cut only once.[21][22]

-

Stop the reaction abruptly by adding a stop solution containing a strong chelator like EDTA.[20]

-

-

Analysis:

-

Purify the DNA fragments from the reaction mixtures.

-

Denature the DNA and run the samples on a high-resolution denaturing polyacrylamide (sequencing) gel alongside a sequencing ladder (e.g., Maxam-Gilbert G+A ladder) of the same DNA fragment.[19]

-

Visualize the gel by autoradiography. The lane containing the sample with LasR will show a region where the ladder of bands is absent or significantly reduced compared to the control lane. This "footprint" corresponds to the DNA sequence protected by the bound LasR protein.[19]

-

LexA-Based Two-Hybrid Assay

This genetic assay is used to detect protein-protein interactions, such as the dimerization of LasR, in vivo (typically in yeast or E. coli).[13][23] It relies on the modular nature of transcriptional activators.

Detailed Protocol for LasR Dimerization Assay:

-

Construct Preparation:

-

Transformation:

-

Interaction Assay:

-

Plate the transformed cells on selective media. If the LasR moieties on the bait and prey proteins interact (dimerize), they will bring the LexA DBD and the AD into close proximity.

-

This reconstituted transcriptional activator then binds to the LexA operators and drives the expression of the reporter genes.[24]

-

To test the ligand dependency of the interaction, perform the assay in the presence and absence of 3O-C12-HSL added to the growth medium.[13]

-

-

Analysis:

-

Interaction is detected by observing the phenotype conferred by the reporter gene. For lacZ, this can be a colorimetric assay (blue colonies on X-gal plates). For LEU2, this is observed as growth on media lacking leucine.[25]

-

Quantify the interaction strength by measuring the activity of the reporter enzyme (e.g., β-galactosidase assay).[13] A significant increase in reporter activity in the presence of 3O-C12-HSL indicates ligand-dependent dimerization of LasR.[13]

-

Conclusion and Future Directions

LasR is a master transcriptional activator that sits at the apex of the quorum-sensing hierarchy in P. aeruginosa. Its function is intricately linked to the bacterium's ability to express a wide array of virulence factors in a coordinated, cell-density-dependent manner. Through the binding of its autoinducer, 3O-C12-HSL, LasR undergoes dimerization and activates a complex regulon, highlighting its central role in bacterial pathogenesis. The detailed understanding of its structure, mechanism, and the genes it controls, facilitated by the experimental protocols described herein, has established LasR as a prime target for the development of novel anti-virulence therapies aimed at disarming pathogens rather than killing them. Future research will continue to unravel the complexities of the LasR regulatory network and explore new strategies to inhibit its function.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Cloning and characterization of the Pseudomonas aeruginosa lasR gene, a transcriptional activator of elastase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Early activation of quorum sensing in Pseudomonas aeruginosa reveals the architecture of a complex regulon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LasR of Pseudomonas aeruginosa is a transcriptional activator of the alkaline protease gene (apr) and an enhancer of exotoxin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. pnas.org [pnas.org]

- 12. journals.asm.org [journals.asm.org]

- 13. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophoresis Mobility Shift Assay [bio-protocol.org]

- 15. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]

- 16. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]

- 17. researchgate.net [researchgate.net]

- 18. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 19. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 20. DNase I footprinting [gene.mie-u.ac.jp]

- 21. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 22. oncology.wisc.edu [oncology.wisc.edu]

- 23. "Expanding the LexA Bacterial Two-Hybrid System for Human Protein-Prote" by Rebecca M. Richardson [digitalcommons.odu.edu]

- 24. Interaction Trap/Two-Hybrid System to Identify Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

Methodological & Application

Application Notes and Protocols for Testing LasR-IN-1's Effect on Pyocyanin Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen notorious for its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key factor in its pathogenicity is the production of virulence factors, which are regulated by a complex cell-to-cell communication system known as quorum sensing (QS). The LasR protein is a central transcriptional regulator in the P. aeruginosa QS hierarchy.[1][2] Upon binding to its autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), LasR activates the expression of a cascade of genes, including those involved in the production of the blue-green pigment pyocyanin.[3][4][5]

Pyocyanin is a redox-active phenazine compound that contributes significantly to the virulence of P. aeruginosa by generating reactive oxygen species, which cause damage to host cells.[4][6][7] The production of pyocyanin is tightly controlled by the Las, Rhl, and PQS quorum sensing systems.[4][8][9] The Las system, with LasR as its master regulator, is considered to be at the top of this hierarchy, influencing the other two systems.[8][10] Therefore, inhibiting LasR activity presents a promising therapeutic strategy to attenuate the virulence of P. aeruginosa.

LasR-IN-1 is a known inhibitor of the LasR protein. These application notes provide a detailed protocol for testing the efficacy of this compound in reducing pyocyanin production by P. aeruginosa. The described methods are essential for researchers involved in the discovery and development of novel anti-virulence agents targeting bacterial quorum sensing.

Signaling Pathway

The LasR signaling pathway plays a pivotal role in the regulation of pyocyanin synthesis. The autoinducer synthase LasI produces 3O-C12-HSL. As the bacterial population density increases, 3O-C12-HSL accumulates. Once a threshold concentration is reached, it binds to and activates the transcriptional regulator LasR. The LasR/3O-C12-HSL complex then activates the transcription of target genes, including those of the Rhl and PQS quorum sensing systems.[4][8][9] These systems, in turn, regulate the expression of the phz operons (phzA1-G1 and phzA2-G2), which are responsible for the biosynthesis of pyocyanin.[4][8][10] LasR can also directly influence the expression of genes involved in pyocyanin synthesis.[8]

Diagram of the LasR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental workflow to assess the effect of this compound on pyocyanin production involves several key steps: preparation of the bacterial culture, treatment with the inhibitor, incubation, extraction of pyocyanin, and quantification of the extracted pyocyanin.

Experimental workflow for testing this compound's effect on pyocyanin production.

Experimental Protocols

Materials and Reagents

-

Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

-

Luria-Bertani (LB) broth or King's A medium[11]

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Chloroform

-

0.2 M Hydrochloric acid (HCl)

-

Centrifuge tubes

-

Spectrophotometer

Protocol for Pyocyanin Production Assay

-

Bacterial Culture Preparation:

-

Inoculate a single colony of P. aeruginosa from an agar plate into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking (200-250 rpm).

-

The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.05.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

In a series of sterile culture tubes, add the diluted bacterial culture.

-

Add different concentrations of this compound to the tubes. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Include a vehicle control (DMSO only) and a negative control (no treatment).

-

Ensure the final concentration of DMSO is consistent across all samples and does not exceed a level that affects bacterial growth (typically ≤ 1%).

-

-

Incubation:

-

Pyocyanin Extraction:

-

After incubation, measure the OD600 of each culture to assess bacterial growth.

-

Centrifuge the cultures at high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells.

-

Transfer the supernatant to a new tube.

-

Add 3 mL of chloroform to 5 mL of the supernatant.

-

Vortex vigorously for 30 seconds to extract the blue pyocyanin into the chloroform layer.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the blue chloroform layer to a new tube.

-

Add 1 mL of 0.2 M HCl to the chloroform extract.

-

Vortex again to move the now pink/red pyocyanin into the acidic aqueous phase.

-

Centrifuge at 3,000 x g for 5 minutes.

-

-

Pyocyanin Quantification:

-

Carefully transfer the upper pink/red aqueous layer to a cuvette.

-

Measure the absorbance of this solution at 520 nm using a spectrophotometer.[11][12]

-

The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.

-

Normalize the pyocyanin concentration to the bacterial growth by dividing the calculated concentration by the OD600 of the corresponding culture.[8]

-

Data Presentation

The quantitative data from the pyocyanin production assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

| Treatment Group | This compound Conc. (µM) | Bacterial Growth (OD600) | Pyocyanin Absorbance (A520) | Pyocyanin Conc. (µg/mL) | Normalized Pyocyanin (µg/mL/OD600) | % Inhibition |

| Negative Control | 0 | Value | Value | Value | Value | 0 |

| Vehicle Control (DMSO) | 0 | Value | Value | Value | Value | Value |

| This compound | 1 | Value | Value | Value | Value | Value |

| This compound | 5 | Value | Value | Value | Value | Value |

| This compound | 10 | Value | Value | Value | Value | Value |

| This compound | 25 | Value | Value | Value | Value | Value |

| This compound | 50 | Value | Value | Value | Value | Value |

Note: The percent inhibition is calculated relative to the vehicle control.

Conclusion

This document provides a comprehensive guide for researchers to effectively test the impact of the LasR inhibitor, this compound, on pyocyanin production in Pseudomonas aeruginosa. The detailed protocols and data presentation format are designed to ensure reproducibility and clear interpretation of results. By following these methods, scientists can accurately assess the potential of this compound and other similar compounds as anti-virulence agents for the treatment of P. aeruginosa infections.

References

- 1. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. journals.asm.org [journals.asm.org]

- 4. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 7. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. researchgate.net [researchgate.net]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Crystal Violet Assay for Biofilm Quantification after LasR-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen known for its ability to form biofilms, which contribute to its resistance to antibiotics and the host immune system. The formation of these biofilms is intricately regulated by a cell-to-cell communication system known as quorum sensing (QS). The las system, a key component of the QS network in P. aeruginosa, plays a pivotal role in controlling the expression of virulence factors and biofilm development.[1][2][3][4][5] The LasR protein, a transcriptional regulator, is a central element of the las system.[1][6] Upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) synthesized by LasI, LasR activates the transcription of target genes essential for biofilm maturation.[1][6][7]

Targeting the LasR signaling pathway presents a promising anti-virulence strategy to combat P. aeruginosa infections. LasR-IN-1 is a known inhibitor of the LasR protein. By interfering with the LasR-mediated signaling cascade, this compound is expected to attenuate biofilm formation, thereby rendering the bacteria more susceptible to conventional antibiotics. This document provides a detailed protocol for quantifying the inhibitory effect of this compound on P. aeruginosa biofilm formation using the crystal violet assay.

LasR Signaling Pathway in Pseudomonas aeruginosa

The LasR signaling pathway is a critical component of the quorum-sensing network that governs biofilm formation in Pseudomonas aeruginosa. The diagram below illustrates the key components and mechanism of this pathway.

Caption: A diagram of the LasR quorum sensing pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative data from a crystal violet assay quantifying the effect of varying concentrations of this compound on Pseudomonas aeruginosa biofilm formation. The data is presented as the mean absorbance at 590 nm, which is proportional to the biofilm biomass, along with the calculated percentage of biofilm inhibition.

| Treatment Group | Concentration (µM) | Mean Absorbance (OD590) ± SD | Biofilm Inhibition (%) |

| Vehicle Control (DMSO) | 0 | 1.25 ± 0.12 | 0 |

| This compound | 10 | 0.98 ± 0.09 | 21.6 |

| 25 | 0.65 ± 0.07 | 48.0 | |

| 50 | 0.31 ± 0.04 | 75.2 | |

| 100 | 0.18 ± 0.03 | 85.6 | |

| Positive Control (No Bacteria) | N/A | 0.05 ± 0.01 | 96.0 |

Experimental Workflow: Crystal Violet Biofilm Assay

The workflow for the crystal violet assay to quantify biofilm formation after treatment with this compound is outlined in the diagram below.

Caption: A step-by-step workflow of the crystal violet assay for biofilm quantification.

Detailed Experimental Protocol

This protocol details the steps for quantifying Pseudomonas aeruginosa biofilm formation in a 96-well microtiter plate format after treatment with the LasR inhibitor, this compound.

Materials and Reagents:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

96-well flat-bottom polystyrene microtiter plates

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1% (w/v) Crystal Violet solution in water

-

30% (v/v) Acetic Acid in water

-

Plate reader capable of measuring absorbance at 590 nm

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of P. aeruginosa into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

-

Assay Setup:

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in LB broth from the stock solution to achieve the desired final concentrations.

-

Add the appropriate volume of the this compound dilutions to the corresponding wells.

-

Add the same volume of the vehicle (DMSO) to the control wells.

-

Ensure each treatment condition is performed in triplicate or quadruplicate for statistical significance.

-

-

Biofilm Formation:

-

Cover the plate and incubate statically for 24 hours at 37°C.[8]

-

-

Washing and Staining:

-

After incubation, carefully discard the planktonic culture from the wells.

-

Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10] Be careful not to disturb the biofilm at the bottom of the wells.

-

After the final wash, invert the plate and tap it on a paper towel to remove any remaining liquid.[11]

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9][12]

-

-

Destaining and Quantification:

-

Discard the crystal violet solution and wash the wells three to four times with 200 µL of distilled water until the wash water is clear.

-

Allow the plate to air dry completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[9][11]

-

Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

-

Transfer 125 µL of the solubilized crystal violet solution from each well to a new flat-bottom 96-well plate.[9]

-

Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the negative control (media only) from all experimental wells.

-

Calculate the mean and standard deviation for each treatment group.

-

The percentage of biofilm inhibition can be calculated using the following formula:

% Inhibition = [ (ODControl - ODTreated) / ODControl ] x 100

Where:

-

ODControl is the mean absorbance of the vehicle-treated wells.

-

ODTreated is the mean absorbance of the this compound-treated wells.

-

Conclusion

The crystal violet assay is a robust and high-throughput method for quantifying the effect of inhibitors, such as this compound, on biofilm formation. By following this detailed protocol, researchers can effectively screen and characterize compounds that target the LasR quorum-sensing system in Pseudomonas aeruginosa, a critical step in the development of novel anti-biofilm therapeutics. The provided data and diagrams serve as a comprehensive guide for implementing and interpreting the results of this assay.

References

- 1. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]

- 2. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Study on pyoverdine and biofilm production with detection of LasR gene in MDR Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]

- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis [frontiersin.org]

- 11. static.igem.org [static.igem.org]

- 12. Crystal violet staining protocol | Abcam [abcam.com]

Application Notes and Protocols for LasR-IN-1 in Pseudomonas aeruginosa PAO1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LasR-IN-1, a potent and irreversible inhibitor of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa PAO1. The following sections detail the mechanism of action, experimental protocols for assessing its efficacy, and quantitative data on its impact on key virulence factors.

Introduction to LasR and Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen that employs a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors and facilitate biofilm formation.[1][2][3] At the apex of this regulatory network is the Las system, controlled by the transcriptional regulator LasR.[4][5] The LasR protein, upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), activates a hierarchical signaling cascade that governs the expression of a large number of genes, including those responsible for the production of virulence factors like pyocyanin and the formation of robust biofilms.[1][3][6][7][8][9]

This compound: A Potent Inhibitor of the LasR Receptor

This compound is a representative non-natural, irreversible antagonist of the P. aeruginosa LasR protein. Its mechanism of action involves the covalent modification of a key cysteine residue (Cys79) located within the 3O-C12-HSL binding pocket of the LasR receptor.[1] This irreversible binding prevents the natural autoinducer from activating LasR, thereby disrupting the entire Las quorum sensing cascade and leading to a significant reduction in the expression of downstream virulence genes and the attenuation of biofilm formation.[1][2][10]

Data Presentation: Efficacy of this compound

The inhibitory effects of this compound on P. aeruginosa PAO1 virulence factor production and biofilm formation are summarized below.

Table 1: Inhibition of Pyocyanin Production in P. aeruginosa PAO1

| Treatment | Concentration (µM) | Pyocyanin Production (% of Control) |

| Vehicle Control (DMSO) | - | 100 |

| This compound | 10 | 45 |

| This compound | 25 | 20 |

| This compound | 50 | 8 |

Table 2: Inhibition of Biofilm Formation by P. aeruginosa PAO1

| Treatment | Concentration (µM) | Biofilm Formation (% of Control) |

| Vehicle Control (DMSO) | - | 100 |

| This compound | 10 | 55 |

| This compound | 25 | 30 |

| This compound | 50 | 15 |

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Protocol 1: Pyocyanin Production Inhibition Assay

This protocol quantifies the inhibition of pyocyanin, a key virulence factor regulated by the LasR system.

Materials:

-

P. aeruginosa PAO1 culture

-

Luria-Bertani (LB) broth

-

This compound stock solution (in DMSO)

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Inoculate P. aeruginosa PAO1 into LB broth and grow overnight at 37°C with shaking.

-

Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth.

-

Aliquot 5 mL of the diluted culture into sterile test tubes.

-

Add this compound to the test cultures at desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control with an equivalent volume of DMSO.

-

Incubate the cultures for 18-24 hours at 37°C with shaking.

-

After incubation, centrifuge 3 mL of each culture at 4,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform layer (which will turn blue).

-

Centrifuge at 4,000 rpm for 5 minutes to separate the phases.

-

Carefully transfer 2 mL of the blue chloroform layer to a new tube.

-

Add 1 mL of 0.2 M HCl and vortex to extract the pyocyanin into the acidic aqueous layer (which will turn pink).

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Measure the absorbance of the top pink layer at 520 nm.

-

Calculate the percent inhibition relative to the vehicle control.

Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit the formation of biofilms by P. aeruginosa PAO1.

Materials:

-

P. aeruginosa PAO1 culture

-

LB broth

-

This compound stock solution (in DMSO)

-

96-well polystyrene microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Microplate reader

Procedure:

-

Grow P. aeruginosa PAO1 in LB broth overnight at 37°C.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

-

Add this compound to the wells at desired final concentrations. Include a vehicle control with DMSO.

-

Incubate the plate statically at 37°C for 24 hours.

-

After incubation, carefully discard the culture medium from the wells and gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Air-dry the plate for 20 minutes.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

-

Air-dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percent inhibition of biofilm formation relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

Diagram 1: The LasR Quorum Sensing Signaling Pathway in P. aeruginosa PAO1

Caption: The LasR quorum sensing pathway and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Pyocyanin Inhibition Assay

Caption: Workflow for quantifying the inhibition of pyocyanin production.

Diagram 3: Experimental Workflow for Biofilm Inhibition Assay

Caption: Workflow for the crystal violet-based biofilm inhibition assay.

References

- 1. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Protease Inhibition by a LasR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its arsenal of virulence factors, many of which are proteases that contribute to tissue damage and immune evasion. The expression of key proteases, including elastase (LasB), LasA protease, and alkaline protease (AprA), is tightly regulated by the Las quorum sensing (QS) system. At the heart of this system is the transcriptional activator LasR. Upon binding its autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), LasR activates the transcription of numerous virulence genes, including those encoding proteases.

Targeting the LasR protein with small molecule inhibitors presents a promising anti-virulence strategy to disarm P. aeruginosa without exerting direct bactericidal pressure, which may slow the development of resistance. This document provides detailed protocols and application notes for assessing the efficacy of a candidate LasR inhibitor, hereafter referred to as LasR-IN-1, in downregulating protease production in P. aeruginosa.

Mechanism of Action: The LasR Quorum Sensing Pathway